molecular formula C11H16ClNO3 B8018427 DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester CAS No. 60573-86-6

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester

Cat. No.: B8018427
CAS No.: 60573-86-6
M. Wt: 245.70 g/mol
InChI Key: OOBCZANIKTUOPQ-UHFFFAOYSA-N
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Description

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester is a synthetic aromatic amino acid derivative of significant interest in neuroscience and medicinal chemistry research. Its core research value lies in its potential as a precursor or intermediate in the synthesis of compounds that target catecholaminergic systems. The methyl ester group enhances cell permeability, making this compound particularly useful in experimental settings for probing intracellular processes. The structural motif of a methyl group on the alanine side chain is a key feature in the design of mechanism-based inhibitors for pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as aromatic L-amino acid decarboxylase (AADC) . Inhibiting AADC is a established strategy for regulating the biosynthesis of critical neurotransmitters like dopamine and serotonin . Furthermore, the 3-hydroxyphenyl moiety is a key pharmacophore in various bioactive molecules and is actively investigated for the development of novel antimicrobial agents targeting multidrug-resistant pathogens . This product is intended for research applications only, including as a standard in analytical chemistry, a building block in organic synthesis, and a tool compound in pharmacological studies to explore enzyme function and inhibition. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-3-(3-hydroxyphenyl)-2-methylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-11(12,10(14)15-2)7-8-4-3-5-9(13)6-8;/h3-6,13H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBCZANIKTUOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)O)(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60573-86-6
Record name DL-ALPHA-METHYL-M-TYROSINE HYDROCHLORIDE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Azlactone Formation

The synthesis begins with the condensation of 3-hydroxybenzaldehyde and N-acetyl-DL-alanine in the presence of acetic anhydride and sodium acetate, forming a substituted azlactone (2-methyl-4-(3-hydroxyphenylmethylene)-2-phenyloxazol-5(4H)-one). This step mirrors the Erlenmeyer azlactone synthesis, wherein the aldehyde reacts with an N-acylated amino acid to yield a heterocyclic intermediate. Key conditions include:

  • Solvent : Acetic anhydride (neat)

  • Catalyst : Anhydrous sodium acetate

  • Temperature : Reflux at 120–140°C for 4–6 hours

  • Yield : 60–90%

The 3-hydroxy group on the benzaldehyde moiety may require protection (e.g., as a methoxy group) during this step to prevent side reactions, with subsequent deprotection via hydrobromic acid (48% HBr in acetic acid) at 80°C for 2 hours.

Reductive Ring Opening

The azlactone is reduced using magnesium turnings in anhydrous methanol, a reaction characterized by mild exothermicity and hydrogen gas evolution. This step cleaves the oxazolone ring, yielding N-acetyl-DL-2-methyl-3-(3-hydroxyphenyl)alanine methyl ester as the primary product. Critical parameters include:

  • Molar Ratio : 1:2 (azlactone:Mg)

  • Temperature : 10°C (ice bath) to control exothermy

  • Reaction Time : 45–60 minutes

  • Yield : 61–95%

α-Halo Acid Ammonolysis Route

Synthesis of DL-α-Halo Acid

The precursor DL-α-chloro-α-(3-hydroxybenzyl)propionic acid is synthesized via Friedel-Crafts alkylation of 3-hydroxybenzyl chloride with methyl acrylate, followed by halogenation using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

  • Friedel-Crafts Catalyst : Aluminum chloride (AlCl₃)

  • Halogenation : 0–5°C, 4–6 hours

  • Yield : 70–85%

Ammonolysis and Esterification

The α-halo acid undergoes ammonolysis in aqueous ammonia-methanol (1:1 v/v) at 40–50°C for 8–12 hours, replacing the chloro group with an amine. Excess ammonia is evaporated, and the residue is treated with dilute hydrochloric acid (1N HCl) to precipitate the amino acid hydrochloride. Esterification is achieved via refluxing with methanol and sulfuric acid (catalyst) for 6 hours, yielding the methyl ester.

Critical Parameters :

  • Ammonia Concentration : 25–30% aqueous NH₃

  • Esterification Catalyst : H₂SO₄ (2–3 mol%)

  • Overall Yield : 55–70%

Challenges :

  • Competing hydrolysis of the ester group during ammonolysis necessitates precise pH control.

  • Requires stringent exclusion of moisture to prevent acid degradation.

Comparative Analysis of Methodologies

ParameterAzlactone Routeα-Halo Acid Route
Starting Materials 3-Hydroxybenzaldehyde3-Hydroxybenzyl chloride
Key Reagents Mg, HClNH₃, SOCl₂
Reaction Steps 33
Overall Yield 45–60%50–65%
Byproducts MinimalHalide salts, NH₄Cl
Scalability HighModerate

Mechanistic Insights

Azlactone Pathway

The azlactone intermediate (C₉H₇NO₃) undergoes conjugate addition of magnesium-methanol, reducing the exocyclic double bond and opening the oxazolone ring. The resultant β-amino ester is stabilized by intramolecular hydrogen bonding, directing stereoselectivity in non-racemic syntheses.

α-Halo Acid Route

Ammonolysis proceeds via an Sₙ2 mechanism , where ammonia nucleophilically displaces the α-chloro group. Steric hindrance from the methyl group slows reaction kinetics, necessitating elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then interact with molecular targets such as neurotransmitter receptors, influencing physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Phenylalanine Methyl Ester Family

Table 1: Key Structural and Functional Differences
Compound Name Substituents (α/β-positions) Key Modifications Applications/Notes Reference
DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester α-Methyl, β-3-hydroxyphenyl Methyl ester, hydroxyl at meta Likely pharmacological research
DL-4-Chlorophenylalanine methyl ester hydrochloride β-4-chlorophenyl Chlorine substituent, no α-methyl Intermediate in drug synthesis
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride α-Methyl, β-phenyl No hydroxyl group Structural analog for peptide studies
Metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) N-acyl and aryl modifications Complex side-chain substitutions Agricultural fungicide

Key Observations :

  • Substituent Position : The meta-hydroxyl group in this compound contrasts with para-substituted analogs (e.g., DL-4-Chlorophenylalanine methyl ester), which may alter electronic properties and binding interactions .
  • Ester vs. Amide Linkages : Unlike metalaxyl, which features an N-methoxyacetyl group, the methyl ester in the target compound may render it more susceptible to enzymatic hydrolysis, limiting its utility in pesticides but favoring prodrug applications .

Pharmacological and Functional Comparisons

Receptor-Binding Potential

The 3-hydroxyphenyl group is structurally reminiscent of catecholamines (e.g., dopamine) and sigma receptor ligands like (+)-3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine HCl) . However, the absence of a piperidine ring in this compound likely diminishes affinity for sigma receptors, highlighting the critical role of heterocyclic moieties in receptor engagement .

Metabolic Stability

The methyl ester group may enhance metabolic stability compared to free carboxylic acid forms, as seen in DL-cycloserine derivatives, where esterification delays hydrolysis and prolongs activity . However, esterase-mediated cleavage remains a limitation compared to more stable amide bonds in compounds like BD 1008 or AC 927 .

Biological Activity

DL-2-Methyl-3-(3-hydroxyphenyl)alanine methyl ester, commonly referred to as a derivative of phenylalanine, has garnered attention for its potential biological activities. This compound is notable for its structural similarity to natural amino acids and phenolic compounds, which may contribute to various pharmacological effects. This article reviews the biological activities associated with this compound, focusing on its cytotoxicity, antioxidant properties, and potential therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

C11H15NO3\text{C}_{11}\text{H}_{15}\text{N}\text{O}_3

This structure consists of a methyl group, a hydroxyl group on the phenyl ring, and an amino acid backbone that may influence its biological interactions.

1. Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, a study demonstrated that compounds similar to this methyl ester exhibited significant antiproliferative effects on HepG2 (hepatocellular carcinoma) cells with IC50 values ranging from 1.38 to 3.21 µM . The mechanism of action appears to involve:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in HepG2 cells, leading to increased apoptosis rates .
  • Mitochondrial Membrane Potential (MMP) : Treatment with the compound resulted in a significant decrease in MMP, indicating early apoptotic changes .

2. Antioxidant Properties

The antioxidant capacity of this compound is another critical aspect of its biological activity. Phenolic compounds are well-known for their ability to scavenge free radicals and enhance cellular antioxidant defenses. Studies suggest that derivatives of this compound can enhance the levels of reduced glutathione (GSH) in plasma, a key antioxidant in human physiology .

3. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. For example, it has been reported to inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in endothelial cells . This suggests potential applications in treating inflammatory diseases and conditions characterized by excessive inflammation.

Case Studies and Research Findings

A selection of relevant studies illustrates the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against HepG2 cells with an IC50 value of 1.38 µM; induced apoptosis via mitochondrial dysfunction .
Study 2 Showed enhanced antioxidant activity by increasing plasma GSH levels after administration of phenolic-rich extracts containing similar compounds .
Study 3 Reported anti-inflammatory effects by reducing IL-6 and IL-8 secretion from endothelial cells, indicating potential therapeutic benefits .

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